molecular formula C24H15BrN8O B7758158 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B7758158
M. Wt: 511.3 g/mol
InChI Key: AVVHZFMOXRQJBZ-UHFFFAOYSA-N
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Description

6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that features a quinazoline core, a pyrrolo[2,3-b]pyrazine moiety, and various functional groups including amino, bromo, and nitrile groups

Properties

IUPAC Name

6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN8O/c25-14-6-7-16-15(10-14)24(34)32-22(30-16)19-20-23(31-18(12-27)17(11-26)29-20)33(21(19)28)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,28H2,(H,30,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVHZFMOXRQJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=C(N4)C=CC(=C5)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=C(N4)C=CC(=C5)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups at the bromo position.

Scientific Research Applications

6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its complex structure and functional groups make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its combination of a quinazoline core, a pyrrolo[2,3-b]pyrazine moiety, and multiple functional groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

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